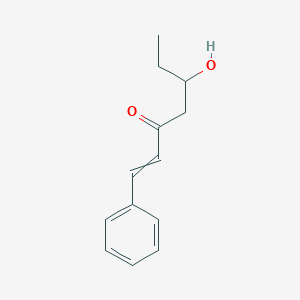
5-Hydroxy-1-phenylhept-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-phenylhept-1-en-3-one is an organic compound with the molecular formula C13H16O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-phenylhept-1-en-3-one can be achieved through several methods. One common approach involves the reaction of phenylacetylene with acetone in the presence of a base, followed by oxidation to introduce the hydroxyl group. Another method involves the condensation of benzaldehyde with acetone, followed by reduction and hydroxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-phenylhept-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration
Major Products Formed
Oxidation: Formation of 5-oxo-1-phenylhept-1-en-3-one or 5-carboxy-1-phenylhept-1-en-3-one.
Reduction: Formation of 5-hydroxy-1-phenylheptane.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
5-Hydroxy-1-phenylhept-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-phenylhept-1-en-3-one involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activity, inhibition of reactive oxygen species (ROS) production, and interaction with cellular receptors. These interactions can lead to various biological responses, such as reduced inflammation, inhibition of microbial growth, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1,7-diphenylhept-1-en-3-one: Another diarylheptanoid with similar structural features but with an additional phenyl group.
Curcumin: A well-known diarylheptanoid with potent antioxidant and anti-inflammatory properties.
Gingerol: A bioactive compound found in ginger with similar chemical structure and biological activities
Uniqueness
5-Hydroxy-1-phenylhept-1-en-3-one is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydroxyl group and double bond provide sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
651738-87-3 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-hydroxy-1-phenylhept-1-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-2-12(14)10-13(15)9-8-11-6-4-3-5-7-11/h3-9,12,14H,2,10H2,1H3 |
InChI Key |
FBBUEJOBLZHXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















